ACT-335827
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOBPVRRPCTLG-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336764 | |
| Record name | ACT-335827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354039-86-3 | |
| Record name | ACT-335827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Structural Basis of Act 335827
Classification as a Selective Orexin-1 Receptor Antagonist (SO1RA)
ACT-335827 is distinguished by its high selectivity for the orexin-1 receptor over the orexin-2 receptor (OX2R) nih.gov. This selectivity is a crucial aspect of its pharmacological profile, allowing for the specific investigation of OX1R-mediated pathways. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their two receptors (OX1R and OX2R), is a key regulator of wakefulness, reward, and stress responses. The differential distribution and signaling of OX1R and OX2R in the brain mean that selective antagonists like this compound are valuable tools for dissecting their distinct functions.
Research has demonstrated the selectivity of this compound through various in vitro assays. For instance, it exhibits significantly higher binding affinity and functional antagonism at OX1R compared to OX2R. The table below summarizes key in vitro activity data for this compound.
| Assay Type | Orexin-1 Receptor (OX1R) | Orexin-2 Receptor (OX2R) |
| IC50 | 120 nM apexbt.com | 2300 nM apexbt.com |
| Kb | 41 nM tocris.comapexbt.com | 560 nM tocris.comapexbt.com |
These values highlight the compound's pronounced preference for the OX1R, making it a Selective Orexin-1 Receptor Antagonist (SO1RA). This selectivity is thought to contribute to its anxiolytic-like effects without inducing sedation, a common side effect of dual orexin receptor antagonists wikipedia.org.
Parent Chemical Scaffold: Tetrahydropapaverine and Isoquinoline (B145761) Derivatives
The chemical architecture of this compound is built upon a tetrahydropapaverine scaffold, which is a derivative of isoquinoline nih.gov. Tetrahydropapaverine is a known benzylisoquinoline alkaloid. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.
In the context of orexin antagonists, the substituted tetrahydroisoquinoline framework provides a rigid structure that can be appropriately functionalized to achieve high affinity and selectivity for the orexin receptors. The discovery of this compound as a phenylglycine-amide substituted tetrahydropapaverine derivative underscores the importance of this scaffold in the development of SO1RAs nih.gov.
Medicinal Chemistry Strategies in the Discovery of Orexin Receptor Antagonists Relevant to this compound
The discovery of this compound and other tetrahydroisoquinoline-based orexin antagonists is the result of extensive medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties. Key strategies included:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the tetrahydroisoquinoline scaffold were performed to understand the relationship between chemical structure and biological activity. These studies revealed that substitutions at various positions of the core structure significantly impact potency and selectivity for OX1R and OX2R. For instance, SAR studies on the 1-benzyl position of the tetrahydroisoquinoline ring were conducted to enhance antagonist activity researchgate.net.
Solution-Phase Chemistry for Lead Optimization: To efficiently synthesize and screen a multitude of analogs, solution-phase chemistry coupled with automated purification was employed. This approach allowed for the rapid optimization of initial lead compounds, leading to the identification of potent antagonists with improved physicochemical properties chimia.ch.
Improving CNS Permeability and Solubility: A significant challenge in the development of CNS-acting drugs is ensuring they can cross the blood-brain barrier. Medicinal chemists focused on modifying the lipophilicity and other physicochemical properties of the tetrahydroisoquinoline series to enhance brain penetration and solubility nih.gov. This was a critical step in developing orally available compounds like this compound.
The successful development of this compound exemplifies the power of iterative medicinal chemistry approaches in discovering selective and potent modulators of challenging drug targets like the orexin receptors.
Pharmacological Characterization of Act 335827
In Vitro Receptor Binding and Functional Assays
Studies using cellular systems have been crucial in quantifying the binding affinity and functional potency of ACT-335827 at the two orexin (B13118510) receptor subtypes, OXR1 and OXR2.
This compound demonstrates notable selectivity for the orexin-1 receptor (OXR1) over the orexin-2 receptor (OXR2). Based on binding affinity (Kb values), the compound is approximately 14-fold more selective for OXR1. tocris.comrndsystems.comfishersci.com Functional assays measuring inhibitory potency (IC50 values) have shown even greater selectivity, with reports indicating a selectivity ratio of approximately 70-fold in favor of OXR1. targetmol.cnmedchemexpress.commedchemexpress.cn Another set of functional data indicates a selectivity of about 19-fold. glpbio.com This preferential binding and inhibition are key characteristics of the compound.
Binding assays have been employed to determine the equilibrium dissociation constant (Kb) of this compound for both orexin receptors. These studies consistently report a Kb value of 41 nM for the human OXR1 and a significantly higher Kb of 560 nM for the human OXR2, underscoring its selectivity. tocris.comrndsystems.comfishersci.comglpbio.comtocris.com
Table 1: Binding Affinities (Kb) of this compound at Orexin Receptors
| Receptor | Kb Value (nM) |
|---|---|
| Orexin-1 (OXR1) | 41 tocris.comglpbio.comtocris.com |
The functional antagonism of this compound has been quantified by measuring its half-maximal inhibitory concentration (IC50) in cellular assays that detect receptor activation. One series of studies reported IC50 values of 6 nM for OXR1 and 417 nM for OXR2. targetmol.cnmedchemexpress.commedchemexpress.cnguidetopharmacology.org Another report identified IC50 values of 120 nM and 2300 nM for OXR1 and OXR2, respectively. glpbio.com These values confirm the compound's potent inhibitory effect at OXR1 and its weaker interaction with OXR2.
Table 2: Inhibitory Potencies (IC50) of this compound in Cellular Systems
| Receptor | IC50 Value (nM) - Set 1 | IC50 Value (nM) - Set 2 |
|---|---|---|
| Orexin-1 (OXR1) | 6 targetmol.cnmedchemexpress.com | 120 glpbio.com |
Receptor Antagonism: Mechanism of Action at OXR1
This compound functions as a selective orexin-1 receptor antagonist. nih.govglpbio.comwikipedia.org Its mechanism involves binding to OXR1 and blocking the signaling cascade that is normally initiated by the endogenous neuropeptides, orexin-A and orexin-B. frontiersin.org The data from binding and functional assays, which show high affinity and potent inhibition at OXR1, characterize its role as a competitive antagonist at this receptor. tocris.comtargetmol.cn
Brain Penetration and Oral Bioavailability Assessments in Preclinical Models
A critical aspect of a centrally acting therapeutic is its ability to be administered orally and to cross the blood-brain barrier to reach its target. This compound has been shown to be both orally available and brain penetrant in preclinical models. nih.govtocris.comwikipedia.org
In studies involving rats, oral administration of this compound was effective. nih.gov Following a 300 mg/kg oral dose in rats, the calculated free concentrations of the compound in the brain were found to rise from 97 nM at one hour post-administration to a peak of 166 nM at six hours, before declining. nih.gov This confirms that this compound not only enters the central nervous system after oral dosing but also achieves concentrations sufficient to engage its primary target, the orexin-1 receptor, based on its in vitro potency. nih.gov
Preclinical Efficacy and Behavioral Studies in Animal Models
Anxiolytic-Like Effects and Stress Response Attenuation
Preclinical studies indicate that ACT-335827 possesses anxiolytic-like properties and can attenuate physiological responses to stress. nih.govresearchgate.net The compound has been shown to be effective in reducing a number of anxiety and stress-related measures in rats. nih.govcore.ac.uk
In rodent models, this compound has demonstrated the ability to decrease fear-potentiated startle (FPS) responses. The FPS test is a widely used paradigm to model conditioned fear. researchgate.net Studies have reported that this compound can inhibit these fear-induced startle reactions, with effects comparable to those of the dual orexin (B13118510) receptor antagonist almorexant (B167863), suggesting that the blockade of the OXR-1 is a key contributor to these anxiolytic-like effects. researchgate.net
Table 1: Effect of this compound on Fear-Potentiated Startle (FPS) in Rats
| Treatment Group | Effect on Fear-Potentiated Startle | Reference |
| This compound | Decreased FPS to a similar extent as almorexant | researchgate.net |
| This compound | Inhibited fear-induced startle reactions | researchgate.net |
This compound has been shown to attenuate the physiological manifestations of stress in animal models. Specifically, it has been found to significantly reduce stress-induced hyperthermia (an increase in body temperature) and tachycardia (an increase in heart rate). researchgate.net In rats exposed to novelty stress, this compound was found to reduce the tachycardic and pressor responses. frontiersin.org The pattern of its effect on autonomic responses during social stress has been compared to that of anxiolytic benzodiazepines. researchgate.net
Table 2: Modulation of Stress-Induced Physiological Parameters by this compound in Rats
| Physiological Parameter | Effect of this compound | Reference |
| Stress-Induced Hyperthermia | Significantly reduced | researchgate.net |
| Stress-Induced Tachycardia | Significantly reduced | researchgate.net |
| Novelty Stress-Induced Tachycardia | Attenuated cardioexcitation | frontiersin.org |
| Novelty Stress-Induced Pressor Response | Reduced | frontiersin.org |
While the orexin system is implicated in panic responses, and other selective orexin-1 receptor antagonists like JNJ-54717793 have been shown to reduce behavioral and cardiovascular anxiety-like responses in a CO2 panic provocation model in rats, specific data on the effects of this compound in this particular model were not found in the available search results. acs.orgresearchgate.netresearchgate.net However, the known anxiolytic properties of this compound in other stress models suggest a potential role in modulating panic-like behaviors. nih.govresearchgate.net
Impact on Compulsive Behaviors
The potential of this compound to modulate compulsive behaviors has been investigated, primarily through models of obsessive-compulsive disorder. researchgate.netacs.org
Schedule-induced polydipsia (SIP) in rats is considered an animal model for obsessive-compulsive disorder, characterized by excessive and compulsive water drinking. acs.orgresearchgate.net Studies have demonstrated that this compound can inhibit this compulsive drinking behavior. acs.org It has been reported to decrease the excessive, non-goal-directed, compulsive drinking without affecting normal water intake in the home cage. acs.org The efficacy of this compound in reducing this obsessive-like drinking behavior is comparable to that of the selective serotonin-reuptake inhibitor fluoxetine. researchgate.net
Table 3: Effect of this compound on Schedule-Induced Polydipsia (SIP) in Rats
| Model | Effect of this compound | Reference |
| Schedule-Induced Polydipsia | Inhibited compulsive drinking behavior | acs.org |
| Schedule-Induced Polydipsia | Decreased excessive, nongoal-directed drinking | acs.org |
Modulation of Eating Behaviors and Metabolic Parameters
The orexin system is known to play a role in regulating feeding behavior, nutrient metabolism, and energy homeostasis. nih.govcore.ac.uk Consequently, the effects of the OXR-1 antagonist this compound have been explored in models of diet-induced obesity (DIO) and metabolic syndrome. nih.gov
Table 4: Effects of Chronic this compound Treatment in a Rat Model of Diet-Induced Obesity
| Parameter | Observation | Reference |
| Eating Behavior | ||
| High-Fat/Sweet Diet Consumption | Decreased preference | nih.govcore.ac.uk |
| Standard Chow Consumption | Increased | nih.govcore.ac.uk |
| Total Caloric Intake | No significant change | nih.govcore.ac.uk |
| Water Intake | Increased | nih.govcore.ac.uk |
| Metabolic Parameters | ||
| Body Weight Gain | Slightly increased (4% vs. controls) | nih.govcore.ac.uk |
| HDL Cholesterol Proportion | Significantly elevated | nih.gov |
| Fasting Glucose Levels | No significant change | nih.gov |
| Triglyceride Levels | No significant change | nih.gov |
| Blood Pressure | No significant change | nih.gov |
Investigation in Models of Diet-Induced Obesity and Metabolic Syndrome
Neurobehavioral Assessments
The neurobehavioral effects of this compound have been explored in several paradigms beyond feeding behaviors. In a study assessing hippocampus-dependent memory via a contextual fear conditioning test, neither the cafeteria diet nor this compound treatment had any effect on memory performance in rats. nih.govnih.gov
However, the compound has shown effects in models related to anxiety and compulsive behavior. In a rat model of obsessive-compulsive disorder, known as schedule-induced polydipsia, this compound was found to decrease excessive and compulsive drinking behavior without altering normal water intake in the home cage. acs.org Additionally, this compound has been reported to produce anxiolytic-like effects, as evidenced by its ability to decrease the fear-potentiated startle response in rats. researchgate.net In a test of motivation, this compound did not affect effort-based responding for a sucrose (B13894) reward, suggesting it does not alter the motivation for palatable food under these conditions. researchgate.net
Table 2: Summary of Neurobehavioral Assessments for this compound
| Neurobehavioral Test | Assessed Function | Outcome of this compound Treatment | Citation |
|---|---|---|---|
| Contextual Fear Conditioning | Hippocampus-Dependent Memory | No Effect | nih.govnih.gov |
| Schedule-Induced Polydipsia | Compulsive Behavior | Decreased Excessive Drinking | acs.org |
| Fear-Potentiated Startle | Anxiety-like Behavior | Decreased Startle Response (Anxiolytic-like) | researchgate.net |
| Progressive Ratio Test | Motivation for Sucrose Reward | No Effect on Effort-Based Responding | researchgate.net |
Evaluation of Locomotor Activity
Studies investigating the impact of this compound on locomotor activity in rats have shown that the compound does not significantly alter baseline motor functions. researchgate.netresearcher.life In one study, telemetric transmitters were used to monitor locomotor activity in freely moving rats, and this compound did not produce any significant effects on this parameter. researchgate.netresearcher.life This is a key finding, as it suggests that the behavioral effects observed with this compound are not a byproduct of general motor stimulation or suppression. Furthermore, in a rat model of schedule-induced polydipsia, a model for obsessive-compulsive disorder, this compound was found to decrease excessive, non-goal-directed drinking behavior without affecting regular water intake in the home cage, indicating a specific effect on compulsive behavior rather than general activity. acs.org
Assessment of Cognitive Function, including Memory
The effects of this compound on cognitive function, particularly hippocampus-dependent memory, have been evaluated in animal models. In a study using a contextual fear-conditioning paradigm in rats with diet-induced obesity, a condition known to potentially impair cognitive function, chronic treatment with this compound did not affect memory. nih.gov The rats treated with this compound showed similar freezing responses during the fear conditioning training as the control group, suggesting no impairment or enhancement of contextual memory. nih.gov Similarly, another study reported that this compound reduced fear-induced startle responses without affecting cognitive function in rats. medchemexpress.cn These findings indicate that at the doses tested, this compound does not negatively impact memory formation or recall. nih.govmedchemexpress.cn
Table 1: Effect of this compound on Cognitive Function in a Contextual Fear Conditioning Task
| Treatment Group | Freezing Time (seconds) | Interpretation |
| Vehicle | Similar to this compound group | No significant difference in memory |
| This compound | Similar to vehicle group | No impact on contextual memory |
This table is a representation of the findings described in the text. Actual quantitative data was not available in the provided search results.
Comparison with Effects of Dual Orexin Receptor Antagonists (e.g., absence of sedation)
A significant distinguishing feature of this compound, a selective orexin-1 receptor antagonist (SO1RA), is its lack of sedative effects, which contrasts with dual orexin receptor antagonists (DORAs) that target both orexin-1 and orexin-2 receptors. wikipedia.org The blockade of the orexin-2 receptor is primarily responsible for the sleep-promoting effects of DORAs. acs.org In contrast, this compound was found to have no impact on sleep architecture in mice. wikipedia.org This selective action on the orexin-1 receptor allows for the investigation of its role in anxiety and compulsive behaviors without the confounding influence of sedation. acs.orgfrontiersin.org While DORAs like almorexant have shown efficacy in reducing stress responses, their sedative properties can be a limiting factor for therapeutic applications outside of sleep disorders. frontiersin.org The anxiolytic-like effects of this compound, such as decreasing fear-potentiated startle and autonomic stress reactions, are achieved without inducing sleep, highlighting the potential of selective orexin-1 receptor antagonism for anxiety-related disorders. researchgate.netfrontiersin.orgnih.gov
Table 2: Comparison of Receptor Selectivity and Sedative Effects
| Compound Type | Primary Target(s) | Sedative Effects | Example Compounds (not all-inclusive) |
| Selective Orexin-1 Receptor Antagonist (SO1RA) | Orexin-1 Receptor | Absent | This compound, SB-334867, GSK1059865 |
| Dual Orexin Receptor Antagonist (DORA) | Orexin-1 and Orexin-2 Receptors | Present | Suvorexant, Lemborexant, Almorexant |
Comparative Pharmacology and Structure Activity Relationships
Comparison of ACT-335827 with Other Selective Orexin-1 Receptor Antagonists
This compound is a potent, selective, orally available, and brain-penetrant orexin-1 receptor (OX1R) antagonist that emerged from research aimed at understanding the role of the orexin (B13118510) system in various physiological processes. researchgate.netmedchemexpress.comresearchgate.netnih.gov Its pharmacological profile has been characterized in several preclinical models, often in comparison to other orexin antagonists.
The efficacy of this compound has been evaluated in various animal models, particularly those related to anxiety, compulsive behaviors, and metabolic disorders.
In a rat model of binge-eating disorder, this compound was compared with other selective orexin-1 receptor antagonists (SO1RAs) like nivasorexant (B12392002) and IDOR-1104-2408. nih.govresearchgate.net All three antagonists were found to dose-dependently reduce binge-like eating of highly palatable food, with effect sizes comparable to the reference compound topiramate. nih.govresearchgate.net This suggests that blockade of the OX1R is a key mechanism in modulating compulsive food intake. nih.govresearchgate.net
This compound has also shown efficacy in models of anxiety and compulsive-like behaviors. In the rat schedule-induced polydipsia model, which is considered an analog of obsessive-compulsive disorder, this compound was shown to decrease excessive and compulsive drinking behavior. acs.org Furthermore, it demonstrated anxiolytic-like effects by reducing fear-potentiated startle responses and inhibiting autonomic stress reactions such as stress-induced tachycardia and hyperthermia in rats. researchgate.netapexbt.com
However, in a rat model of diet-induced obesity (DIO) associated with metabolic syndrome, the effects of this compound were less pronounced. nih.gov Chronic treatment with this compound did not significantly alter the main metabolic characteristics associated with DIO, such as elevated fasting glucose or triglycerides. nih.gov Interestingly, it led to a slight increase in body weight gain and feed efficiency without causing overeating (hyperphagia). nih.gov This outcome suggests that selective OX1R blockade by this compound has a minimal impact in this specific obesity model. nih.govsemanticscholar.org This contrasts with studies on other orexin antagonists, such as SB-334867, which have been reported to reduce food intake and weight gain in different models. nih.gov
This compound is characterized by its high selectivity for the orexin-1 receptor over the orexin-2 receptor (OX2R). nih.govtocris.com Reported affinity values vary slightly across different studies and assay conditions. For instance, IC₅₀ values (the concentration required to inhibit 50% of the receptor's response) for this compound have been reported as 6 nM for OX1R and 417 nM for OX2R, indicating a selectivity of approximately 70-fold. medchemexpress.comnii.ac.jp Other studies have reported Kb values (the equilibrium dissociation constant of an antagonist) of 41 nM for OX1R and 560 nM for OX2R. apexbt.comtocris.com In assays using recombinant rat receptors, the affinity for OX1R was measured between 7 and 25 nM, while the affinity for OX2R was between 630 and 1030 nM. nih.gov
This profile of high selectivity for OX1R is a key feature that distinguishes this compound and other SO1RAs from dual orexin receptor antagonists (DORAs) like suvorexant or almorexant (B167863), which target both receptor subtypes. acs.orgwikipedia.org The selective blockade of OX1R is thought to primarily modulate stress and reward-related behaviors, whereas OX2R antagonism is more closely linked to the regulation of wakefulness. acs.orgnii.ac.jp
The following table provides a comparison of the pharmacological properties of this compound with other selective orexin receptor antagonists.
| Compound | Target(s) | OX1R Affinity | OX2R Affinity | Selectivity (OX2R/OX1R) |
| This compound | OX1R Antagonist | IC₅₀: 6 nM medchemexpress.com / Kb: 41 nM tocris.com | IC₅₀: 417 nM medchemexpress.com / Kb: 560 nM tocris.com | ~70-fold medchemexpress.comnii.ac.jp |
| SB-334867 | OX1R Antagonist | - | - | ~50-fold nii.ac.jp |
| JNJ-54717793 | OX1R Antagonist | Kᵢ: 16 nM medchemexpress.com | Kᵢ: 700 nM medchemexpress.com | ~44-fold |
| Nivasorexant (ACT-539313) | OX1R Antagonist | - | - | - |
| GSK1059865 | OX1R Antagonist | - | - | - |
| JNJ-10397049 | OX2R Antagonist | - | - | - |
Note: Affinity values (IC₅₀, Kᵢ, Kₑ) can vary based on the specific assay conditions used. The data presented is for comparative purposes.
Structure-Activity Relationship (SAR) Insights Derived from this compound and Related Scaffolds
This compound is a phenylglycine-amide-substituted tetrahydropapaverine derivative. researchgate.netresearchgate.net The development and characterization of this compound and related structures have provided valuable insights into the structure-activity relationships (SAR) for selective orexin-1 receptor antagonists.
The tetrahydropapaverine scaffold is a key structural feature that allows for potent interaction with the OX1R. researchgate.net The discovery of this compound demonstrated that this chemical class could produce orally available and brain-penetrant compounds with high selectivity for OX1R over OX2R. nii.ac.jp
The selectivity of this compound for OX1R is approximately 70-fold, which represented an improvement over the first-generation, widely used SO1RA, SB-334867, which has a selectivity ratio of about 50-fold. nii.ac.jp The optimization of substituents on the core tetrahydropapaverine and related scaffolds has been a focus of medicinal chemistry efforts to further enhance selectivity. Subsequent research has led to the discovery of SO1RAs with even greater selectivity, such as pyrazolyl-ethylbenzamide derivatives with selectivity ratios exceeding 260-fold. nii.ac.jp These advancements highlight the importance of the chemical scaffold in achieving the desired pharmacological profile and minimizing potential off-target effects related to OX2R antagonism, such as sedation. nii.ac.jp The study of compounds like this compound has been crucial in defining the chemical features necessary for potent and selective antagonism at the orexin-1 receptor. researchgate.net
Future Directions and Unexplored Research Avenues for Act 335827
Deeper Elucidation of Underlying Neural Circuits and Molecular Mechanisms of Action
While ACT-335827 is known to act by blocking the OX1R, the precise neural circuits and downstream molecular signaling cascades it modulates to exert its behavioral effects are not fully understood. Orexin (B13118510) neurons, located in the lateral hypothalamus, project widely throughout the brain to areas critical for stress, cognition, and reward, including the prefrontal cortex (PFC), hippocampus, and amygdala. ub.edu The PFC and hippocampus, in particular, primarily express OX1R. ub.edu
Future research should focus on using advanced neurobiological techniques to map the specific pathways through which this compound mediates its anxiolytic and anti-compulsive effects. nih.gov Studies could employ techniques like c-Fos mapping to identify which neuronal populations are rendered inactive by this compound following a behavioral challenge. Furthermore, combining in vivo electrophysiology or fiber photometry with systemic administration of this compound in animal models could reveal how the compound alters the real-time activity of specific neural circuits, for instance, the projections from the hypothalamus to the PFC, during fear- or compulsion-related tasks. At the molecular level, investigating how chronic this compound administration alters gene expression and protein signaling downstream of the OX1R in these specific brain regions could provide critical insights into its mechanism of action.
Investigation of Potential Novel Therapeutic Applications in Preclinical Disease Models
The demonstrated effects of this compound in reducing fear and compulsive behaviors suggest its potential for treating anxiety and obsessive-compulsive disorders. nih.govacs.org However, the role of the OX1R extends to other domains, including substance abuse and eating disorders, making these promising areas for novel therapeutic investigation. acs.orgnih.gov
Future preclinical studies should assess the efficacy of this compound in a broader range of disease models. For example, given the orexin system's role in reward-directed behavior, models of addiction (e.g., drug self-administration, reinstatement, and conditioned place preference) would be critical to evaluate its potential in treating substance use disorders. nih.gov While one study in a rat model of diet-induced obesity found minimal impact on metabolic syndrome characteristics, it did note a reduction in preference for a high-fat/sweet diet. mdpi.com This warrants further investigation into its potential application for specific eating disorders, such as binge eating disorder, where another OX1R antagonist, GSK1059865, has shown promise. acs.org Additionally, exploring its effects in models of panic disorder could be valuable, as other selective OX1R antagonists have shown efficacy in reducing panic-like behaviors. researchgate.netacs.org
| Preclinical Model | Observed/Potential Application of this compound |
| Fear-Potentiated Startle | Reduces fear response, potential for PTSD/anxiety disorders. researchgate.net |
| Schedule-Induced Polydipsia | Decreases compulsive drinking, potential for OCD. acs.org |
| Diet-Induced Obesity | Reduced preference for palatable food, minimal effect on overall metabolic syndrome. mdpi.com |
| Drug Addiction Models | Untested, but a key area for future research based on OX1R's role in reward. nih.gov |
| Panic Provocation Models | Untested, but other selective OX1R antagonists show efficacy. researchgate.netacs.org |
Development of Advanced Preclinical Research Methodologies for Orexin System Modulators
The selectivity of this compound for OX1R over OX2R makes it an ideal pharmacological tool to refine preclinical research methodologies for the entire class of orexin system modulators. tocris.comrndsystems.com Future research could focus on integrating the use of this compound with cutting-edge neuroscience techniques to create more sophisticated and specific experimental paradigms.
For example, combining this compound administration with optogenetic or chemogenetic stimulation of orexin neurons would allow researchers to dissect the specific contribution of OX1R-mediated signaling in response to global orexin system activation. nih.gov This could help clarify the distinct and potentially opposing roles of OX1R and OX2R in complex behaviors. nih.gov Furthermore, advanced imaging techniques like positron emission tomography (PET) could be used to develop a radiolabeled tracer based on the this compound chemical structure. Such a tool would enable non-invasive, real-time measurement of OX1R occupancy in the brain, correlating receptor engagement with behavioral and physiological outcomes and significantly enhancing the translational value of preclinical studies.
Long-Term Behavioral and Physiological Effects in Chronic Animal Models
Most preclinical studies on this compound have focused on acute administration. researchgate.net A critical and underexplored area is the long-term consequence of chronic OX1R blockade. A study involving 4-week administration in a diet-induced obesity model reported a slight increase in body weight gain and feed efficiency without an increase in calorie intake, but long-term follow-up post-treatment is lacking. mdpi.com
Therefore, dedicated long-term studies in chronic animal models are essential. These studies should investigate several key aspects. Firstly, the potential for receptor desensitization or downregulation of the OX1R after prolonged antagonism needs to be examined. Secondly, comprehensive behavioral profiling throughout and after chronic treatment is necessary to identify any emergent side effects, changes in mood, cognition, or sleep architecture. Given the orexin system's role in energy homeostasis, long-term monitoring of metabolic parameters, including body weight, glucose tolerance, and lipid profiles, is crucial. mdpi.com Finally, carefully designed studies are needed to assess the potential for withdrawal symptoms or rebound effects upon abrupt cessation of chronic this compound treatment.
Exploration of this compound as a Pharmacological Tool for Orexin System Research
Beyond its therapeutic potential, the high selectivity of this compound makes it an invaluable pharmacological tool for basic science research aimed at dissecting the multifaceted roles of the orexin system. researchgate.netnih.gov The orexin system consists of two receptors, OX1R and OX2R, which are often co-located but can have distinct or even opposing functions. ub.edunih.gov
Future research should leverage this compound to systematically delineate the specific functions of OX1R. By comparing the effects of this compound with dual orexin receptor antagonists (DORAs) or selective OX2R antagonists (SO2RAs) in the same behavioral or physiological assays, researchers can isolate the contributions of each receptor. For example, while antagonism of OX2R is known to be sufficient for sleep promotion, the precise role of OX1R in sleep architecture is less clear. nih.gov Using this compound can help clarify its role in regulating specific sleep stages or responding to sleep deprivation. Similarly, in the context of stress, this compound can be used to determine which aspects of the physiological and behavioral stress response are mediated by OX1R versus OX2R. nih.govub.edu This fundamental research is critical for a complete understanding of orexin biology and for identifying the most appropriate therapeutic targets for different clinical indications.
| Compound | Receptor Target | Key Research Application |
| This compound | Selective OX1R Antagonist | Isolating the role of OX1R in anxiety, compulsion, and reward. nih.govacs.org |
| Almorexant (B167863) | Dual Orexin Receptor Antagonist (DORA) | Investigating the combined effects of OX1R and OX2R blockade. researchgate.net |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | Used in studies of anxiety-like behavior and sleep. researchgate.net |
| Seltorexant | Selective OX2R Antagonist (SO2RA) | Differentiating OX2R-mediated effects (e.g., sleep) from OX1R effects. researchgate.net |
Q & A
Q. How should researchers address discrepancies between acute vs. chronic effects of this compound on orexin signaling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
